molecular formula C17H15ClN2OS B12694241 6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one CAS No. 85169-26-2

6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one

Cat. No.: B12694241
CAS No.: 85169-26-2
M. Wt: 330.8 g/mol
InChI Key: WMIXBYOQXRAJMV-UHFFFAOYSA-N
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Description

6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylamino group, and a benzo[B]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the benzo[B]thiophene core, followed by the introduction of the chloro and dimethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one
  • 6-Chloro-2-[[4-(methylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one
  • 6-Chloro-2-[[4-(ethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement. The presence of the dimethylamino group, in particular, can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

85169-26-2

Molecular Formula

C17H15ClN2OS

Molecular Weight

330.8 g/mol

IUPAC Name

6-chloro-2-[4-(dimethylamino)phenyl]imino-4-methyl-1-benzothiophen-3-one

InChI

InChI=1S/C17H15ClN2OS/c1-10-8-11(18)9-14-15(10)16(21)17(22-14)19-12-4-6-13(7-5-12)20(2)3/h4-9H,1-3H3

InChI Key

WMIXBYOQXRAJMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=NC3=CC=C(C=C3)N(C)C)S2)Cl

Origin of Product

United States

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